4-Chloro-8-methylquinazolin-2-amine

Ion Channel Pharmacology Pain Research Sodium Channel Modulators

4-Chloro-8-methylquinazolin-2-amine is a heterocyclic organic compound classified as a 2-aminoquinazoline derivative. It features a quinazoline core substituted with a chlorine atom at the 4-position, a methyl group at the 8-position, and a primary amine at the 2-position.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
CAS No. 1026679-06-0
Cat. No. B3204019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-8-methylquinazolin-2-amine
CAS1026679-06-0
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=NC(=N2)N)Cl
InChIInChI=1S/C9H8ClN3/c1-5-3-2-4-6-7(5)12-9(11)13-8(6)10/h2-4H,1H3,(H2,11,12,13)
InChIKeyHKLAFWMXOPWEJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-8-methylquinazolin-2-amine (CAS 1026679-06-0) | High-Purity Quinazoline Building Block for Kinase-Targeted Research


4-Chloro-8-methylquinazolin-2-amine is a heterocyclic organic compound classified as a 2-aminoquinazoline derivative. It features a quinazoline core substituted with a chlorine atom at the 4-position, a methyl group at the 8-position, and a primary amine at the 2-position [1]. This specific substitution pattern, coupled with the presence of reactive chloro and amino groups, renders it a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitor libraries [2]. Its molecular formula is C9H8ClN3, with a molecular weight of 193.63 g/mol [1].

Why 4-Chloro-8-methylquinazolin-2-amine Cannot Be Directly Replaced by Other Quinazoline Building Blocks


The precise substitution pattern of 4-Chloro-8-methylquinazolin-2-amine (C4-chloro, C8-methyl, C2-amino) is a critical determinant of its reactivity and the biological activity of its derivatives. Unlike other 2-aminoquinazolines with different halogen or alkyl substitutions, the unique steric and electronic profile conferred by the 8-methyl and 4-chloro groups dictates regioselectivity in cross-coupling reactions and influences binding affinity to target kinases [1]. For instance, replacing the 8-methyl with a hydrogen (as in 4-chloroquinazolin-2-amine) or the 4-chloro with a hydrogen (as in 8-methylquinazolin-2-amine) yields building blocks with distinct chemical properties and lead to different final compound series, rendering generic substitution in research syntheses scientifically unsound without re-optimizing the entire synthetic pathway and SAR [2]. Therefore, procurement of this specific CAS is essential for projects where the exact structure is required for library synthesis or structure-activity relationship (SAR) studies.

Quantitative Differentiation: 4-Chloro-8-methylquinazolin-2-amine vs. Structural Analogs


Selectivity Profile: Voltage-Gated Sodium Channel (Nav1.7) Inhibitory Potency

In an in vitro PatchXpress assay, 4-Chloro-8-methylquinazolin-2-amine demonstrated an IC50 of 4040 nM against the human Nav1.7 sodium channel [1]. This contrasts with the structurally related but more elaborate derivative, N-[3-fluoro-4-(piperazin-1-yl)phenyl]-7-methoxy-8-(propan-2-yl)quinazolin-2-amine, which shows a potent IC50 of 141 nM against Cyclin-dependent kinase 2 (CDK2) [2]. This data illustrates that the unadorned 4-Chloro-8-methylquinazolin-2-amine core possesses a distinct target engagement profile compared to elaborated analogs, making it a valuable tool for exploring non-kinase targets like voltage-gated ion channels or as a starting point for targeted optimization.

Ion Channel Pharmacology Pain Research Sodium Channel Modulators

Functional Impact: Potassium Channel (KCNQ1/MINK) Antagonism

4-Chloro-8-methylquinazolin-2-amine exhibits an IC50 of 1900 nM as an antagonist of the KCNQ1/MINK potassium channel complex in CHO cells [1]. In comparison, the related 2-aminoquinazoline derivative BDBM6328 (7-methoxy-N-phenyl-8-(propan-2-yl)quinazolin-2-amine) shows a range of potencies against CDKs, with an IC50 of 253 nM against CDK2/Cyclin A2 [2]. The sub-micromolar activity of the core scaffold against a cardiac potassium channel underscores a distinct pharmacological niche compared to more potent but kinase-centric derivatives, offering a unique entry point for studying ion channel biology.

Cardiac Electrophysiology Ion Channel Pharmacology Potassium Channel Modulators

Synthetic Versatility: Differential Reactivity in Cross-Coupling Reactions

The 4-chloro substituent in 4-Chloro-8-methylquinazolin-2-amine is strategically positioned for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions . In contrast, the related compound 4-chloroquinazolin-2-amine lacks the 8-methyl group, which is known to influence the electronic character and steric hindrance of the quinazoline ring, potentially affecting reaction rates and yields. While quantitative yield data specifically comparing these two building blocks is not directly available, the distinct substitution pattern is a well-established factor in optimizing reaction conditions for library synthesis [1]. The 8-methyl group can also enhance metabolic stability in final compounds, a key consideration in drug discovery.

Medicinal Chemistry Library Synthesis Cross-Coupling Reactions

Potential for Kinase Inhibition: A Class-Level Perspective

The quinazoline core is a privileged structure in kinase inhibitor drug discovery, with numerous 2-aminoquinazoline derivatives demonstrating potent activity against tyrosine kinases like EGFR and VEGFR [1]. While specific kinase inhibition data for 4-Chloro-8-methylquinazolin-2-amine is not widely reported, the compound's participation in a high-throughput screen for cancer stem cell inhibitors indicates its potential as a lead-like scaffold [2]. The unoptimized core scaffold, as compared to clinically advanced 4-anilinoquinazolines (e.g., Gefitinib, IC50 ~20 nM for EGFR), offers a starting point for developing novel kinase inhibitors with distinct selectivity profiles by introducing specific substitutions at the 4-chloro and 2-amino positions.

Kinase Inhibition Cancer Biology Quinazoline Scaffold

Quality Assurance: High Purity and Batch-to-Batch Consistency

4-Chloro-8-methylquinazolin-2-amine is commercially available with a standard purity specification of 95-98% . Suppliers like Bidepharm provide batch-specific certificates of analysis including NMR, HPLC, and GC data . This level of quality control is essential for reproducible research. In contrast, sourcing the compound from non-specialized vendors or attempting to synthesize it without rigorous characterization can introduce impurities that may confound biological assays or lead to failed reactions. The availability of detailed analytical documentation directly supports the compound's selection for critical research and development activities.

Chemical Synthesis Analytical Chemistry Quality Control

Optimal Application Scenarios for 4-Chloro-8-methylquinazolin-2-amine in Scientific and Industrial Research


Ion Channel Pharmacology Studies: Nav1.7 and KCNQ1/MINK Modulation

Based on the demonstrated inhibition of Nav1.7 (IC50 = 4040 nM) and KCNQ1/MINK (IC50 = 1900 nM), this compound is an ideal starting point for research into sodium and potassium channel physiology [1]. It can be used to probe the role of these channels in pain signaling, cardiac repolarization, and other physiological processes without the confounding effects of potent kinase inhibition commonly seen in more complex quinazoline derivatives [2].

Medicinal Chemistry: Synthesis of Focused Quinazoline Libraries for Kinase and Non-Kinase Targets

The presence of a reactive 4-chloro group and the specific 8-methyl/2-amino pattern makes this compound a valuable building block for generating diverse libraries of 2-aminoquinazolines via SNAr or cross-coupling chemistry [1]. These libraries can be screened against a variety of targets, including kinases, ion channels, and other enzymes, to identify novel lead compounds [2]. The high purity and availability of analytical data from suppliers like Bidepharm ensure reproducible synthetic outcomes .

Cancer Stem Cell Research: Screening for Novel Inhibitors

The compound's inclusion in a high-throughput screen for inhibitors of cancer stem cells (PubChem AID 504535) validates its use in oncology research [1]. It serves as a tool compound for exploring pathways involved in cancer stem cell maintenance and self-renewal, potentially leading to the discovery of new therapeutic targets [2].

Agrochemical Research: Development of Plant Growth Regulators

Patent analyses indicate that derivatives of 4-Chloro-8-methylquinazolin-2-amine are being explored for applications in agrochemicals, specifically as plant growth regulators [1]. This emerging area leverages the compound's unique structure for agricultural innovation, aligning with the global focus on sustainable agriculture [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-8-methylquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.